Cabergoline, chemically known as (6aR,9R)-N-(2-hydroxy-3-(propan-2-ylamino)-2-(3H-indol-3-yl)ethyl)-5-propylp yrimidin-4-carboxamide, is a synthetic ergoline derivative with potent and long-lasting dopamine receptor agonist activity. It is primarily known for its high affinity for dopamine D2 receptors, particularly the D2 receptor subtype.
A practical synthesis of cabergoline involves reacting a 9,10-dihydrolysergic acid-derived amide with phenyl chloroformate, followed by ethylamine. This method provides a safer and more efficient alternative to the previously used hazardous reaction involving a large excess of ethyl isocyanate at high temperatures.
The synthesis of European Pharmacopoeial impurities A, B, C, and D of cabergoline utilizes ergocryptine as a starting material. The process involves problematic oxidations of the 9,10-dihydrolysergol derivative to the corresponding aldehyde and carboxylic acid, achieved using activated DMSO and a Pinnick oxidation sequence.
This key precursor of cabergoline can be synthesized on an industrial scale using 2,2,2-trichloroethyl chloroformate. The process is optimized by rigorously removing water from the reaction system and utilizing an organic catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) instead of alkali metal bicarbonate additives. This approach minimizes side reactions and improves product quality.
9,10-Didehydro Cabergoline is a derivative of Cabergoline, an ergot alkaloid and a potent dopamine receptor agonist primarily used to treat hyperprolactinemia and Parkinson's disease. It is characterized by the absence of two hydrogen atoms at the 9 and 10 positions of the Cabergoline structure, which may influence its pharmacological properties. Cabergoline itself is known for its long half-life and strong affinity for dopamine D2 receptors, making it effective in reducing prolactin levels in the body.
9,10-Didehydro Cabergoline is synthesized from natural products such as ergocryptine and lysergol. It belongs to the class of small molecules known as dopamine agonists and is classified under ergot derivatives. The compound is often studied in pharmacological research due to its potential applications in treating various central nervous system disorders.
The synthesis of 9,10-Didehydro Cabergoline can be approached through several methods, often starting from ergocryptine or lysergol as precursors. One notable method involves:
A detailed synthesis pathway might include:
This method has been refined to improve yield and reduce hazardous by-products commonly associated with traditional synthesis routes .
The molecular formula for 9,10-Didehydro Cabergoline is , with a molecular weight of approximately 451.604 g/mol. The compound features a complex tetracyclic structure typical of ergot alkaloids, characterized by multiple rings and nitrogen atoms within its framework.
9,10-Didehydro Cabergoline undergoes several chemical reactions that are critical for its synthesis and potential modifications:
These reactions are often optimized to enhance yield and minimize side products, ensuring higher purity in the final product .
The mechanism of action for 9,10-Didehydro Cabergoline primarily involves agonistic activity at dopamine D2 receptors. This interaction leads to:
Pharmacokinetic studies indicate that after administration, the compound exhibits a long half-life (approximately 63-69 hours), allowing for sustained action .
Relevant analyses such as high-performance liquid chromatography (HPLC) are used to assess purity and stability during storage .
9,10-Didehydro Cabergoline has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4